tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate
Overview
Description
tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentylamine derivative. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the amine to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates. It serves as an intermediate in the preparation of various pharmaceuticals, showcasing its utility in medicinal chemistry.
Medicine: In medicinal research, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes or receptors, contributing to the discovery of new treatments for diseases.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials, highlighting its versatility in industrial chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. For instance, it may inhibit proteases or other enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate: Similar in structure but with a cyclohexyl ring instead of a cyclopentyl ring.
tert-Butyl ((1S,2S)-2-aminocyclobutyl)carbamate: Contains a cyclobutyl ring, differing in ring size and potentially in reactivity.
Uniqueness: tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate is unique due to its specific ring size and the presence of the tert-butyl carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-aminocyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDIBGWURAVIH-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589248 | |
Record name | tert-Butyl [(1S,2S)-2-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-21-0, 586961-34-4 | |
Record name | rel-1,1-Dimethylethyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365996-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(1S,2S)-2-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-trans-N-Boc-1,2-cyclopentanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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